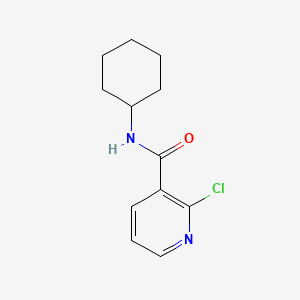

2-chloro-N-cyclohexylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclohexylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMGLWCQLGOYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389969 | |

| Record name | 2-chloro-N-cyclohexylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57841-70-0 | |

| Record name | 2-chloro-N-cyclohexylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-chloro-N-cyclohexylnicotinamide (CAS 57841-70-0) for Advanced Research Applications

Introduction

2-chloro-N-cyclohexylnicotinamide is a distinct chemical entity built upon the nicotinamide scaffold, a cornerstone in biological chemistry and medicinal research. As a derivative of nicotinic acid (Vitamin B3), the nicotinamide structure is a precursor to the essential coenzymes NAD and NADP, which are central to cellular metabolism and signaling.[1][2] The strategic placement of a chlorine atom at the 2-position of the pyridine ring and a cyclohexyl group on the amide nitrogen transforms the basic vitamin structure into a compound of significant interest for drug discovery and chemical biology.[3] This guide provides an in-depth technical overview of its physicochemical properties, the scientific rationale for its design, a representative synthetic workflow, predictive spectroscopic analysis, and essential safety protocols for its handling.

Section 1: Core Physicochemical Properties and Structure

This compound is supplied as a high-purity, solid organic building block intended for research and development purposes.[4] Its fundamental properties are summarized below.

Key Specifications

| Property | Value | Reference(s) |

| CAS Number | 57841-70-0 | [4][5][6] |

| Molecular Formula | C₁₂H₁₅ClN₂O | [4] |

| Molecular Weight | 238.72 g/mol | [4] |

| Purity | ≥99% | [4][7] |

| Appearance | White to off-white solid | [8] |

| Storage | Store at 2-8°C | [8] |

Chemical Structure

The molecule's structure combines an aromatic, electron-deficient pyridine ring with a flexible, lipophilic cyclohexylamide side chain.

Caption: 2D structure of this compound.

Section 2: The Rationale of Molecular Design: A Medicinal Chemistry Perspective

While specific biological activity for this compound is not extensively documented in public literature, its structure is a deliberate combination of motifs commonly used in drug design.[3] Understanding the purpose of each component provides insight into its potential applications.

-

The Nicotinamide Core : This scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Its derivatives are explored for a wide range of therapeutic targets.[1][9][10]

-

The 2-Chloro Substituent (Halogenation) : The introduction of a halogen, such as chlorine, is a key strategy to modulate a molecule's properties.[3]

-

Electronic Effects : The electronegative chlorine atom alters the electronic distribution of the pyridine ring, which can influence binding interactions with biological targets.[3]

-

Lipophilicity : Halogenation generally increases a molecule's lipophilicity (fat-solubility).[11][12] This can enhance its ability to cross cellular membranes and reach intracellular targets.[12] The large, polarizable electron shell of chlorine increases London dispersion forces, which are key for interactions in non-polar environments.[11][13]

-

Metabolic Stability : A halogen can block sites on a molecule that are susceptible to metabolic degradation, potentially increasing the compound's half-life in a biological system.[3]

-

Halogen Bonding : Covalently bound halogens can act as electron acceptors (Lewis acids) and form stabilizing non-covalent interactions with Lewis bases (e.g., oxygen or nitrogen atoms in a protein's active site), a phenomenon known as halogen bonding.[14] This interaction is increasingly being utilized for rational drug design to enhance binding affinity and selectivity.[14]

-

-

The N-Cyclohexyl Group : The addition of the cyclohexyl ring provides two primary features:

-

Increased Lipophilicity : This bulky, non-polar aliphatic ring significantly increases the overall lipophilicity of the molecule, complementing the effect of the chlorine atom.[3]

-

Steric Influence : The size and conformational flexibility of the cyclohexyl group can be critical for fitting into a specific binding pocket on a target protein, potentially improving potency and selectivity.[3]

-

Given these features, this compound is a promising candidate for screening libraries and as a starting point for developing inhibitors for targets where a combination of aromatic interactions, hydrogen bonding, and hydrophobic interactions are required for binding.

Section 3: Synthesis and Purification Workflow

A standard and reliable method for synthesizing N-substituted nicotinamides involves the coupling of an activated nicotinic acid derivative with the desired amine.[15] The following protocol describes a representative, high-yield pathway for the preparation of this compound.

Representative Synthetic Protocol

This two-step process involves the initial activation of the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution by cyclohexylamine.

Step 1: Acyl Chloride Formation (Activation)

-

Suspend 2-chloronicotinic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (approx. 1.2 eq) or thionyl chloride (approx. 1.5 eq) dropwise at 0°C.

-

Causality: This step converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating agent.[16] The reaction is performed under inert gas to prevent hydrolysis of the moisture-sensitive acyl chloride.

-

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution (CO₂, CO, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) ceases.

-

Remove the solvent and excess reagent in vacuo to yield the crude 2-chloronicotinoyl chloride, which is typically used immediately in the next step.

Step 2: Amide Coupling

-

Dissolve the crude 2-chloronicotinoyl chloride in a dry, aprotic solvent like DCM.

-

In a separate flask, dissolve cyclohexylamine (approx. 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (approx. 1.5 eq) in dry DCM.

-

Cool the amine solution to 0°C and add the acyl chloride solution dropwise with vigorous stirring.

-

Causality: The nitrogen of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. TEA is added to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.

-

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, proceed to the purification workflow.

Purification Protocol

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove residual acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Synthetic Workflow Diagram

Caption: Representative workflow for the synthesis of the target compound.

Section 4: Spectroscopic Characterization - A Predictive Analysis

While experimental spectra are definitive, a predictive analysis based on the known structure is a fundamental exercise for chemists to anticipate characterization data.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 - 8.5 | dd | 1H | H6 (Pyridine) | Deshielded by adjacent ring nitrogen and ortho to the amide. |

| ~7.8 - 7.9 | dd | 1H | H4 (Pyridine) | Deshielded by the ring and meta to the amide. |

| ~7.3 - 7.4 | dd | 1H | H5 (Pyridine) | Least deshielded aromatic proton. |

| ~6.0 - 6.5 | br d | 1H | NH -Cyclohexyl | Broad signal due to quadrupolar coupling with nitrogen; deshielded by the adjacent carbonyl. |

| ~3.8 - 4.0 | m | 1H | CH -NH (Cyclohexyl) | Deshielded by the adjacent amide nitrogen. |

| ~1.1 - 2.0 | m | 10H | Cyclohexyl CH₂ | Overlapping multiplets for the remaining five methylene groups of the cyclohexyl ring. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 - 165 | C =O (Amide) | Characteristic chemical shift for an amide carbonyl carbon. |

| ~150 - 152 | C 2-Cl (Pyridine) | Aromatic carbon directly attached to both nitrogen and chlorine. |

| ~148 - 150 | C 6 (Pyridine) | Aromatic carbon adjacent to the ring nitrogen. |

| ~138 - 140 | C 4 (Pyridine) | Aromatic CH carbon. |

| ~122 - 124 | C 5 (Pyridine) | Aromatic CH carbon. |

| ~130 - 132 | C 3 (Pyridine) | Aromatic carbon bearing the amide substituent. |

| ~48 - 50 | C H-NH (Cyclohexyl) | Aliphatic carbon attached to nitrogen. |

| ~24 - 34 | Cyclohexyl C H₂ | Multiple signals expected for the remaining five aliphatic carbons. |

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 3400 | N-H Stretch | Secondary Amide |

| ~2850 - 2950 | C-H Stretch | Cyclohexyl (Aliphatic) |

| ~1650 - 1680 | C=O Stretch (Amide I) | Secondary Amide |

| ~1510 - 1550 | N-H Bend (Amide II) | Secondary Amide |

| ~1400 - 1600 | C=C & C=N Stretch | Pyridine Ring |

| ~750 - 800 | C-Cl Stretch | Aryl Chloride |

Predicted Mass Spectrometry (EI-MS)

-

Molecular Ion (M⁺) : An intense peak is expected at m/z = 238.

-

Isotope Peak (M+2) : A characteristic peak at m/z = 240, with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Key Fragments : Expect fragmentation patterns corresponding to the loss of the cyclohexyl group and cleavage of the amide bond.

Section 5: Handling, Safety, and Storage Protocols

Proper handling of this compound is essential to ensure laboratory safety. The information is derived from available Safety Data Sheets (SDS).[5][6][7]

Hazard Identification and First Aid

| Hazard | Description | First Aid Measures |

| Skin Contact | May cause skin irritation. | Remove contaminated clothing. Rinse skin with plenty of water. Consult a physician if irritation persists. |

| Eye Contact | May cause eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |

| Inhalation | May cause respiratory tract irritation. | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Safe Handling and Storage Protocol

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.

-

Handling Practices : Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage : Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.

-

Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a well-defined chemical compound with significant potential in the field of medicinal chemistry. Its structure is a thoughtful amalgamation of a biologically relevant nicotinamide core with functional groups—a chloro and a cyclohexyl moiety—that are known to enhance lipophilicity, metabolic stability, and binding interactions. While its full biological profile remains to be explored, the principles of its design make it a valuable tool for researchers developing novel therapeutics. Adherence to the outlined synthesis, characterization, and safety protocols will enable its effective and safe use in advanced research settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 57841-70-0 | Benchchem [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. aksci.com [aksci.com]

- 8. This compound CAS#: 57841-70-0 [m.chemicalbook.com]

- 9. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-cyclohexylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-cyclohexylnicotinamide, a nicotinamide derivative of interest in medicinal chemistry and drug discovery. The strategic incorporation of a chlorine atom and a cyclohexyl group onto the nicotinamide scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.[1] This document outlines a reliable synthetic protocol, detailed characterization methods, and the scientific rationale behind the experimental choices.

Synthetic Strategy: Amide Bond Formation

The principal route for the synthesis of this compound involves the formation of an amide bond between 2-chloronicotinic acid and cyclohexylamine.[1] This transformation requires the activation of the carboxylic acid group of 2-chloronicotinic acid to facilitate nucleophilic attack by the amine. A common and effective method for this activation is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The resulting 2-chloronicotinoyl chloride is a highly reactive intermediate that readily undergoes amidation with cyclohexylamine.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence:

References

An In-depth Technical Guide to the Putative Mechanism of Action of 2-chloro-N-cyclohexylnicotinamide

Foreword

In the landscape of modern agrochemical and pharmaceutical research, the nicotinamide scaffold represents a cornerstone for the development of novel bioactive molecules. Its derivatives have demonstrated a wide spectrum of activities, from fungicidal to potential therapeutic applications. This guide focuses on a specific, yet under-documented derivative, 2-chloro-N-cyclohexylnicotinamide. Due to the limited direct research on this compound, this document will present a scientifically-grounded, putative mechanism of action based on the well-established activities of its structural analogs. We will delve into the probable molecular target, the downstream cellular consequences, and provide a comprehensive framework for the experimental validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the biological role of this and related compounds.

Introduction to this compound: A Molecule of Interest

This compound is a synthetic organic compound characterized by a nicotinamide core. The structure is distinguished by two key substitutions: a chlorine atom at the 2-position of the pyridine ring and a cyclohexyl group attached to the amide nitrogen.[1] These modifications are not trivial; they are known to significantly influence the molecule's physicochemical properties.

-

The Role of Halogenation : The introduction of a chlorine atom can alter electronic properties, enhance lipophilicity, and improve metabolic stability. This can lead to stronger binding to target proteins and a more favorable pharmacokinetic profile.[1]

-

The Impact of the Cyclohexyl Group : The N-cyclohexyl group adds considerable steric bulk and lipophilicity to the molecule, which can further govern its interaction with biological targets.[1]

While extensive biological data for this compound is not abundant in public literature, its structural similarity to a major class of agricultural fungicides, the succinate dehydrogenase inhibitors (SDHIs), provides a strong foundation for a hypothesized mechanism of action.[2]

Putative Primary Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

Based on its structural features, the most probable mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a critical enzyme complex with a dual role in cellular metabolism: it is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[3][4]

The Molecular Target: Succinate Dehydrogenase

SDH is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and simultaneously reduces ubiquinone (Coenzyme Q) to ubiquinol in the ETC. This function is vital for cellular energy production (ATP synthesis).[4]

Fungicides that are nicotinamide derivatives, such as boscalid, are well-documented SDHIs.[5] They function by blocking the ubiquinone-binding site (Q-site) of the SDH complex, thereby interrupting the electron flow.[6] It is highly probable that this compound acts in a similar manner.

The Signaling Pathway: Disruption of Cellular Respiration

The inhibition of SDH by this compound would lead to a cascade of downstream effects:

-

Interruption of the TCA Cycle : The conversion of succinate to fumarate would be blocked, leading to an accumulation of succinate. This accumulation is a hallmark of SDH inhibition and can have profound effects on cellular metabolism and signaling.[3]

-

Impairment of the Electron Transport Chain : The transfer of electrons from succinate to the ETC would be halted, reducing the overall efficiency of oxidative phosphorylation and ATP synthesis.

-

Metabolic Shift : With mitochondrial respiration compromised, cells may be forced to rely more heavily on glycolysis for ATP production, a phenomenon reminiscent of the Warburg effect observed in cancer cells.[3]

The following diagram illustrates the proposed site of action for this compound within the context of cellular respiration.

References

- 1. This compound | 57841-70-0 | Benchchem [benchchem.com]

- 2. Succinate dehydrogenase inhibitors: in silico flux analysis and in vivo metabolomics investigations show no severe metabolic consequences for rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triggering tumorigenic signaling: Succinate dehydrogenase inhibitor (SDHi) fungicides induce oncometabolite accumulation and metabolic shift in human colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Effects of two commonly used fungicides on the amphipod Austrochiltonia subtenuis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

potential biological activity of 2-chloro-N-cyclohexylnicotinamide

An In-Depth Technical Guide to the Potential Biological Activity of 2-chloro-N-cyclohexylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide focuses on the potential biological activities of a specific derivative, this compound. While direct extensive research on this particular molecule is not widely published, this document synthesizes information from structurally related compounds to build a comprehensive overview of its potential applications. By examining the structure-activity relationships of analogous nicotinamides, we can infer potential herbicidal, fungicidal, antimicrobial, and insecticidal properties. This guide provides a scientific rationale for future research, detailing potential mechanisms of action and outlining experimental protocols to validate these hypotheses.

Introduction to this compound: A Compound of Interest

This compound belongs to the family of nicotinamide derivatives, which are analogs of niacin (Vitamin B3).[1][2] The core structure consists of a pyridine ring with a carboxamide group at the 3-position. The specific substitutions in this compound, namely a chlorine atom at the 2-position of the pyridine ring and a cyclohexyl group on the amide nitrogen, are key determinants of its potential bioactivity.[3]

The rationale for investigating this compound stems from the well-documented biological effects of related molecules:

-

The 2-chloronicotinamide Scaffold: This structural motif is a key component in several commercially successful agrochemicals, such as the fungicide boscalid.[4] The chlorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity to target proteins.[3]

-

The N-cyclohexyl Group: This bulky, lipophilic group can impact the compound's ability to cross biological membranes and its steric interactions with target enzymes or receptors.[3]

Given these structural features, this compound is a compound of academic and research interest with potential applications in agriculture and beyond.[3] This guide will explore these potential activities based on the established knowledge of its chemical relatives.

Potential Agrochemical Applications

The primary area of documented activity for 2-chloronicotinamide derivatives is in agriculture.

Herbicidal Activity

Several studies have demonstrated that N-substituted 2-chloronicotinamides exhibit significant herbicidal activity.[1][2][5] For instance, a series of N-(arylmethoxy)-2-chloronicotinamides showed excellent activity against bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata).[1][2][5]

Table 1: Herbicidal Activity of Selected 2-chloronicotinamide Derivatives

| Compound | Target Weed | Activity Metric | Value | Reference |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata | IC50 | 7.8 µM | [1][2][5] |

| Clomazone (Commercial Herbicide) | Lemna paucicostata | IC50 | 125 µM | [2][5] |

| Propanil (Commercial Herbicide) | Lemna paucicostata | IC50 | 2 µM | [2][5] |

Based on these findings, it is plausible that this compound could exhibit phytotoxic effects. The N-cyclohexyl group would contribute to the overall lipophilicity, which is often a desirable trait for herbicide uptake by plants.

A standard method for assessing herbicidal activity involves a petri dish assay with a model plant like cress (Lepidium sativum) or duckweed (Lemna minor).

-

Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions in distilled water containing a surfactant (e.g., Tween 20) to ensure uniform application.

-

Assay Setup:

-

For cress: Place a filter paper in a petri dish and moisten it with a known volume of the test solution. Spread a pre-counted number of cress seeds on the filter paper.

-

For duckweed: Add a known number of duckweed fronds to a petri dish containing a defined volume of the test solution in a growth medium.

-

-

Incubation: Seal the petri dishes and incubate under controlled conditions of light and temperature.

-

Data Collection: After a set period (e.g., 72 hours), measure parameters such as seed germination rate, root and shoot length (for cress), or frond number and biomass (for duckweed).

-

Analysis: Calculate the percentage of inhibition compared to a solvent-only control. Determine the IC50 value (the concentration that causes 50% inhibition).

Fungicidal Activity

The 2-chloronicotinamide scaffold is famously present in boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide.[4] This suggests that this compound could also possess antifungal properties. Research on other niacinamide derivatives has shown promising activity against various plant pathogens.[4][6] For example, (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate exhibited good fungicidal activity against Botryosphaeria berengriana.[4][6]

Table 2: Fungicidal Activity of a Related Niacinamide Derivative

| Compound | Target Fungus | Activity Metric | Value | Reference |

| (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate | Botryosphaeria berengriana | EC50 | 6.68 ± 0.72 µg/mL | [4][6] |

| Fluxapyroxad (Commercial Fungicide) | Botryosphaeria berengriana | EC50 | Similar to the test compound | [4][6] |

The antifungal activity can be assessed using a mycelial growth inhibition assay.

-

Preparation of Media: Prepare potato dextrose agar (PDA) and amend it with various concentrations of this compound dissolved in a solvent.

-

Inoculation: Place a mycelial plug from a pure culture of the target fungus (e.g., Fusarium graminearum, Botrytis cinerea) onto the center of the amended PDA plates.

-

Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the mycelium in the control plate (solvent only) reaches the edge of the plate.

-

Data Collection: Measure the diameter of the fungal colony on each plate.

-

Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC50 value.

Insecticidal Activity

While less documented, some nicotinamide derivatives have shown insecticidal properties.[6][7] The insecticidal activity often stems from their interaction with the insect nervous system, for example, as agonists or antagonists of nicotinic acetylcholine receptors (nAChRs).[8] The structural similarity of the pyridine core to nicotine suggests this as a potential mode of action.[6] Monoamide compounds, a broad class that includes this compound, have been identified as having insecticidal effects against pests like Spodoptera frugiperda.[9][10]

Potential Antimicrobial Activity

Beyond agricultural applications, nicotinamide derivatives have been explored for their activity against human and animal pathogens.

Antibacterial Activity

Studies on compounds like 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives have shown antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus mutans) and Gram-negative (E. coli, S. typhi) bacteria.[11] Other 2-chloro-N-aryl acetamide derivatives have also demonstrated excellent antibacterial and antifungal activity.[12]

Antifungal Activity against Human Pathogens

Derivatives of nicotinamide have shown efficacy against pathogenic fungi like Candida albicans.[13] For instance, 2-amino-N-(3-isopropylphenyl)nicotinamide displayed significant antifungal activity, including against fluconazole-resistant strains.[13] The related compound 2-chloro-N-phenylacetamide has been shown to be effective against Aspergillus flavus and Candida species.[14][15][16]

The minimum inhibitory concentration (MIC) against bacteria or fungi can be determined using the broth microdilution method.

-

Preparation of Inoculum: Prepare a standardized suspension of the microbial cells in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Assay Plate: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

Data Analysis: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Putative Mechanisms of Action

The diverse potential activities of this compound suggest multiple possible mechanisms of action.

-

As a Fungicide: Drawing a parallel with boscalid, a primary hypothesis is the inhibition of succinate dehydrogenase (SDH) , also known as complex II, in the mitochondrial respiratory chain. This would disrupt fungal respiration and energy production.

Caption: Hypothesized SDHI Mechanism of Action

-

As an Herbicide: The mechanism for herbicidal nicotinamides is less defined but could involve the inhibition of key enzymes in amino acid synthesis, fatty acid biosynthesis, or pigment production.

-

As an Insecticide: A likely target is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to overstimulation and paralysis.

-

As an Antimicrobial: For bacteria, potential targets include essential enzymes like dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis.[3] For fungi, in addition to SDH, disruption of the cell membrane via interaction with ergosterol is another possibility.[15][16]

General Synthesis Route

Based on synthetic procedures for analogous compounds, this compound can be synthesized via a straightforward amidation reaction.[11]

Caption: General Synthetic Workflow

The synthesis would typically involve reacting 2-chloronicotinoyl chloride with cyclohexylamine in the presence of a base like triethylamine to neutralize the HCl byproduct. The product can then be purified using standard techniques like column chromatography or recrystallization.

Future Research Directions

The potential biological activities of this compound outlined in this guide are based on extrapolation from related compounds. To definitively establish its bioactivity profile, the following steps are recommended:

-

Chemical Synthesis and Characterization: Synthesize and purify this compound and confirm its structure using NMR and mass spectrometry.

-

Broad-Spectrum Biological Screening: Conduct the primary screening assays described in this guide (herbicidal, fungicidal, insecticidal, antibacterial, and antifungal) to identify any "hit" activities.

-

Dose-Response Studies: For any identified activities, perform detailed dose-response studies to determine IC50 or EC50 values.

-

Mechanism of Action Studies: If significant activity is confirmed, conduct further experiments to elucidate the mechanism of action. For example, if antifungal activity is observed, perform enzyme inhibition assays with succinate dehydrogenase.

-

In Vivo Testing: For promising activities, progress to in vivo testing in greenhouse trials (for agrochemicals) or animal models (for therapeutic applications), while also assessing for any potential toxicity.

Conclusion

This compound is a structurally interesting molecule with a high potential for diverse biological activities. Based on the extensive research on related nicotinamide derivatives, it is a promising candidate for investigation as a novel herbicide, fungicide, insecticide, or antimicrobial agent. The scientific rationale and experimental frameworks provided in this guide offer a clear path for researchers to explore and validate the potential of this compound, contributing to the discovery of new bioactive molecules for a range of applications.

References

- 1. Publication : USDA ARS [ars.usda.gov]

- 2. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 57841-70-0 | Benchchem [benchchem.com]

- 4. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Correlations of the electrophysiological activity of neonicotinoids with their binding and insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda [frontiersin.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. ijpsr.info [ijpsr.info]

- 13. mdpi.com [mdpi.com]

- 14. scielo.br [scielo.br]

- 15. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

An In-Depth Technical Guide to the Solubility and Stability of 2-chloro-N-cyclohexylnicotinamide

This guide provides a comprehensive technical overview of the predicted solubility and stability of 2-chloro-N-cyclohexylnicotinamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related compounds and established physicochemical principles to offer a robust predictive analysis and guide for experimental design.

Introduction: Understanding the Molecule

This compound (CAS No. 57841-70-0) is a derivative of nicotinamide (Vitamin B3) characterized by two key substitutions: a chlorine atom at the 2-position of the pyridine ring and a cyclohexyl group attached to the amide nitrogen. These modifications are anticipated to significantly influence its physicochemical properties compared to the parent nicotinamide molecule. The chlorine atom, being electron-withdrawing, can affect the electron density of the pyridine ring, while the bulky and lipophilic cyclohexyl group will likely impact its solubility and interactions with biological membranes.

A thorough understanding of the solubility and stability of this compound is paramount for its development in any research or pharmaceutical application. Solubility directly impacts bioavailability and the choice of formulation strategies, while stability data are crucial for determining storage conditions, shelf-life, and identifying potential degradation products that could affect efficacy and safety.

Predicted Solubility Profile

Due to the lack of direct experimental data, the solubility profile of this compound is projected based on its structural components.

Structural Contribution to Solubility:

-

Nicotinamide Core: The nicotinamide portion of the molecule contains a polar amide group and a nitrogen atom in the pyridine ring, which can participate in hydrogen bonding. Nicotinamide itself is known for its high water solubility. This suggests a degree of aqueous solubility for the derivative.

-

2-Chloro Substituent: The chlorine atom is hydrophobic and is expected to decrease aqueous solubility.

-

N-Cyclohexyl Group: The cyclohexyl group is a bulky, non-polar, and highly lipophilic moiety. This feature is predicted to be the dominant factor in reducing the aqueous solubility of the compound and increasing its solubility in organic solvents.

Predicted Solubility in Various Solvents:

Based on these structural considerations, a qualitative prediction of solubility is presented in Table 1.

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous Buffers (pH 1-8) | Low to Very Low | The highly lipophilic cyclohexyl group is expected to dominate, leading to poor water solubility. The pyridine nitrogen (pKa ~2-3) may be protonated at low pH, potentially slightly increasing solubility, but the overall effect is likely to be minimal. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are capable of solvating both the polar nicotinamide core and the non-polar cyclohexyl group effectively. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The hydroxyl groups of these solvents can hydrogen bond with the amide and pyridine nitrogen, while the alkyl chains can interact with the cyclohexyl group. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low to Moderate | While the cyclohexyl group has an affinity for non-polar solvents, the polar nicotinamide core will limit solubility. |

Stability Profile and Predicted Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and application. The following sections outline the predicted stability challenges and degradation pathways based on its chemical structure.

Hydrolytic Stability:

Two primary sites for hydrolysis are identified in the molecule:

-

Hydrolysis of the 2-chloro substituent: The 2-chloropyridine moiety is susceptible to nucleophilic substitution, particularly hydrolysis, which would replace the chlorine atom with a hydroxyl group to form N-cyclohexyl-2-hydroxynicotinamide. This reaction can be catalyzed by acidic or basic conditions.

-

Hydrolysis of the amide bond: The amide linkage is generally stable but can undergo hydrolysis under strong acidic or basic conditions and at elevated temperatures, yielding 2-chloronicotinic acid and cyclohexylamine.

Photostability:

Nicotinamide and its derivatives can be susceptible to photodegradation. The pyridine ring can absorb UV light, leading to the formation of reactive species and subsequent degradation products. The nature of these photoproducts is difficult to predict without experimental data but could involve rearrangements of the pyridine ring or reactions involving the substituents.

Thermal Stability:

Aromatic amides generally exhibit good thermal stability. However, at elevated temperatures, thermal degradation can occur, potentially leading to cleavage of the amide bond and decomposition of the pyridine ring.

Oxidative Stability:

The molecule does not contain functional groups that are highly susceptible to oxidation under typical storage conditions. However, exposure to strong oxidizing agents could potentially lead to the formation of N-oxides at the pyridine nitrogen or other oxidative degradation products.

Predicted Degradation Pathways Diagram:

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Characterization

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination Protocol:

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard in the pharmaceutical industry.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (purity >99%)

-

Selected solvents (e.g., purified water, pH-adjusted buffers, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent (e.g., the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Forced Degradation (Stress Testing) Protocol:

This protocol is designed to identify potential degradation products and pathways under various stress conditions, as recommended by ICH guidelines.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with HCl at room temperature and at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the sample solution with NaOH at room temperature and at an elevated temperature.

-

Oxidative Degradation: Treat the sample solution with H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat in an oven (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary).

-

Analysis:

-

Analyze the stressed samples by a stability-indicating HPLC-PDA-MS method.

-

The PDA detector will help to assess the purity of the peaks.

-

The MS detector will aid in the identification of the molecular weights of the degradation products.

-

Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

-

Experimental Workflow Diagram:

Caption: Workflow for experimental determination of solubility and stability.

Recommended Analytical Methodology

A robust and validated analytical method is essential for accurate solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the quantification of this compound and its potential degradation products.

Key Method Parameters:

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradation products.

-

Detection: UV detection at a wavelength of maximum absorbance (to be determined by a UV scan) is suitable for quantification. A PDA detector is highly recommended for peak purity analysis. Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products.

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability profile can be inferred from its chemical structure and the properties of related compounds. It is predicted to be a compound with low aqueous solubility and potential for degradation via hydrolysis of the 2-chloro substituent and the amide bond. The experimental protocols and analytical methodologies outlined in this guide provide a clear path forward for the empirical characterization of this molecule. Such studies are indispensable for any further development and will provide the necessary data to establish appropriate formulation strategies, storage conditions, and a comprehensive understanding of its chemical behavior.

Spectroscopic Data for 2-chloro-N-cyclohexylnicotinamide: An In-depth Technical Guide

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2-chloro-N-cyclohexylnicotinamide. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in nicotinamide derivatives. This compound is a compound of interest due to the pharmacological potential of the nicotinamide scaffold. The introduction of a chloro-substituent on the pyridine ring and a cyclohexyl group on the amide nitrogen can significantly influence its physicochemical properties and biological activity.

A thorough understanding of the molecular structure is paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure and purity of synthesized compounds. This guide provides a detailed analysis and predicted spectroscopic data for this compound.

A Note on the Data: As of the publication of this guide, publicly available, experimentally determined spectroscopic data for this compound is limited. Therefore, the data presented herein is a well-reasoned prediction based on the analysis of structurally related compounds, namely 2-chloronicotinamide and N-cyclohexylacetamide, in conjunction with established principles of spectroscopic interpretation. This approach allows for a robust estimation of the expected spectral features of the target molecule.

Molecular Structure

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established chemical shift values and the analysis of spectra from 2-chloronicotinamide and N-cyclohexylacetamide. Modern NMR prediction software can also provide accurate estimations of chemical shifts.[1][2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the amide proton, and the protons of the cyclohexyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~8.2 - 8.4 | dd | 1H |

| H-5 | ~7.3 - 7.5 | t | 1H |

| H-6 | ~8.5 - 8.7 | dd | 1H |

| N-H | ~6.0 - 6.5 | d | 1H |

| H-1' (CH-N) | ~3.8 - 4.0 | m | 1H |

| H-2', H-6' (axial) | ~1.9 - 2.1 | m | 2H |

| H-2', H-6' (equatorial) | ~1.6 - 1.8 | m | 2H |

| H-3', H-5' (axial) | ~1.1 - 1.3 | m | 2H |

| H-3', H-5' (equatorial) | ~1.6 - 1.8 | m | 2H |

| H-4' (axial) | ~1.1 - 1.3 | m | 1H |

| H-4' (equatorial) | ~1.6 - 1.8 | m | 1H |

Interpretation:

-

Pyridine Protons (H-4, H-5, H-6): These protons will appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing effect of the chlorine atom and the amide group will cause these protons to be deshielded. The coupling pattern (dd, t, dd) arises from the spin-spin coupling between adjacent protons on the ring.

-

Amide Proton (N-H): The chemical shift of the amide proton is variable and depends on concentration and solvent. It is expected to appear as a doublet due to coupling with the adjacent methine proton (H-1') of the cyclohexyl ring.

-

Cyclohexyl Protons (H-1' to H-6'): The protons of the cyclohexyl ring will appear in the aliphatic region (δ 1.0-4.0 ppm). The methine proton attached to the nitrogen (H-1') will be the most deshielded due to the inductive effect of the nitrogen atom. The remaining methylene protons will show complex multiplets due to axial and equatorial positioning and their coupling with each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 152 |

| C-3 | ~135 - 137 |

| C-4 | ~122 - 124 |

| C-5 | ~138 - 140 |

| C-6 | ~148 - 150 |

| C=O | ~165 - 167 |

| C-1' | ~48 - 50 |

| C-2', C-6' | ~32 - 34 |

| C-3', C-5' | ~25 - 27 |

| C-4' | ~24 - 26 |

Interpretation:

-

Pyridine Carbons (C-2 to C-6): These carbons will appear in the downfield region of the spectrum. The carbon bearing the chlorine atom (C-2) and the carbon attached to the nitrogen (C-6) are expected to be the most deshielded.

-

Amide Carbonyl (C=O): The carbonyl carbon of the amide will appear at a characteristic downfield shift.

-

Cyclohexyl Carbons (C-1' to C-4'): These carbons will appear in the upfield aliphatic region. The carbon directly attached to the nitrogen (C-1') will be the most deshielded among the cyclohexyl carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will be dominated by the characteristic vibrations of the amide group and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3350 | Medium |

| C-H Stretch (Aromatic) | 3050 - 3100 | Weak |

| C-H Stretch (Aliphatic) | 2850 - 2950 | Medium-Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1530 - 1570 | Medium-Strong |

| C=C & C=N Stretch (Aromatic) | 1400 - 1600 | Medium |

| C-N Stretch | 1200 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Interpretation:

-

N-H Stretch: A medium intensity band is expected in the region of 3300-3350 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide.[4][5]

-

C=O Stretch (Amide I): A strong absorption band, characteristic of the carbonyl group in an amide, is predicted to appear around 1640-1680 cm⁻¹.[6] The exact position is influenced by conjugation and hydrogen bonding.

-

N-H Bend (Amide II): This band, which arises from the in-plane bending of the N-H bond coupled with C-N stretching, is a key feature of secondary amides and is expected to be observed in the 1530-1570 cm⁻¹ region.[4]

-

Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations of the pyridine ring will appear above 3000 cm⁻¹, while those of the cyclohexyl group will be observed below 3000 cm⁻¹.[6]

-

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the observed frequencies with known vibrational modes of functional groups using correlation charts or spectral databases.

-

Caption: Diagram of key functional groups and their relevance in IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound is 238.72 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 238. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 240 with an intensity of about one-third of the molecular ion peak is also expected.

-

Major Fragmentation Pathways: Amides typically undergo α-cleavage and McLafferty rearrangements.[7][8][9] For this compound, the following fragmentation patterns are predicted:

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 238/240 | [M]⁺ (Molecular ion) |

| 140/142 | [2-chloronicotinoyl cation]⁺ |

| 112/114 | [2-chloropyridine]⁺ |

| 99 | [cyclohexylamino cation]⁺ |

| 82 | [cyclohexene]⁺ (from McLafferty rearrangement) |

| 78 | [pyridine]⁺ |

Interpretation:

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the cyclohexyl group (C-N bond cleavage) is a likely fragmentation pathway, leading to the formation of the 2-chloronicotinoyl cation (m/z 140/142).[8][9]

-

Loss of CO: The 2-chloronicotinoyl cation can further lose a molecule of carbon monoxide to form the 2-chloropyridinyl cation (m/z 112/114).

-

McLafferty Rearrangement: Although less common for aromatic amides, a McLafferty-type rearrangement involving the transfer of a hydrogen atom from the cyclohexyl ring to the carbonyl oxygen could lead to the formation of a cyclohexene radical cation (m/z 82).

-

Other Fragments: Fragmentation of the cyclohexyl ring can also lead to a series of smaller aliphatic fragments.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

If using a high-resolution mass spectrometer, accurate mass measurements can be obtained to confirm the elemental composition of the molecular ion and its fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Propose structures for the major fragment ions and rationalize their formation through known fragmentation mechanisms.

-

Caption: Simplified diagram of predicted major fragmentation pathways.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have constructed a detailed and scientifically grounded prediction of the NMR, IR, and MS spectra. This information serves as a valuable resource for researchers in the synthesis, purification, and characterization of this and related nicotinamide derivatives. It is our hope that this guide will facilitate the unambiguous identification and further investigation of this potentially important class of molecules.

References

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

Deconstructing the Scaffold: A Proposed Structure-Activity Relationship (SAR) Study of 2-chloro-N-cyclohexylnicotinamide for Novel Fungicide Development

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive compounds. Its derivatives have been investigated for a wide array of therapeutic applications, including as fungicides, enzyme inhibitors, and anti-cancer agents.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 2-chloro-N-cyclohexylnicotinamide. While extensive SAR studies on this particular molecule are not prevalent in public literature, its simple and synthetically accessible structure presents a compelling starting point for a fragment-based or lead optimization campaign.

This document serves as a comprehensive technical roadmap for initiating and executing a thorough structure-activity relationship study of this compound. We will dissect the molecule into its core components, propose strategic modifications based on established principles from related chemical series, and provide detailed, field-proven experimental protocols for synthesis and biological evaluation. The primary objective is to equip researchers with a robust framework to explore the potential of this scaffold, particularly in the context of developing novel fungicides targeting succinate dehydrogenase (SDH), a well-validated anti-fungal target.[1]

Core Molecular Scaffold: A Tripartite Analysis

The structure of this compound can be logically dissected into three distinct regions, each offering unique opportunities for modification to probe the chemical space and optimize for biological activity. Our proposed SAR exploration will systematically address each of these regions.

-

Region A: 2-Chloropyridine "Head" : This region is critical for establishing interactions within a target's binding pocket and influences the molecule's overall electronic properties.

-

Region B: Amide "Linker" : The amide bond provides structural rigidity and key hydrogen bonding donor/acceptor capabilities, crucial for anchoring the molecule to its biological target.

-

Region C: Cyclohexyl "Tail" : This lipophilic group significantly impacts the molecule's solubility, membrane permeability, and potential for hydrophobic interactions.

Below is a visual representation of this tripartite division.

Caption: Key regions of the this compound scaffold.

Strategic Modifications & SAR Hypotheses

A successful SAR campaign relies on systematic, hypothesis-driven modifications. The following table outlines proposed changes to each region and the rationale behind them.

| Region | Proposed Modification | Rationale & Hypothesis |

| A: 2-Chloropyridine Head | 1. Vary Halogen: Replace -Cl with -F, -Br. 2. Remove/Replace Halogen: Substitute -Cl with -H, -CH₃, -OCH₃. 3. Positional Isomers: Move the chloro substituent to positions 4, 5, or 6. | 1. To probe the effect of electronegativity and atomic radius on binding affinity. 2. To determine if a halogen is essential for activity and to explore the impact of electron-donating vs. withdrawing groups. 3. To map the steric and electronic tolerance of the binding pocket. |

| B: Amide Linker | 1. Thioamide: Replace C=O with C=S. 2. Reversed Amide: Synthesize the N-phenyl-2-chloronicotinamide regioisomer. | 1. To alter the hydrogen bonding capacity and electronic character of the linker. 2. To investigate the required orientation of the H-bond donor (N-H) and acceptor (C=O). |

| C: N-Cyclohexyl Tail | 1. Vary Ring Size: Synthesize cyclopentyl and cycloheptyl analogs.[4] 2. Introduce Substituents: Add small groups (e.g., 4-OH, 4-CH₃) to the cyclohexyl ring. 3. Ring Replacement: Substitute the cyclohexyl ring with other groups (e.g., phenyl, tert-butyl, n-hexyl). | 1. To assess the optimal size and conformation of the lipophilic tail for the hydrophobic binding pocket. 2. To probe for specific sub-pockets that may offer additional hydrogen bonding or van der Waals interactions. 3. To evaluate the necessity of a cyclic aliphatic group versus acyclic or aromatic moieties, thereby defining the lipophilic and steric boundaries for activity.[5][6] |

Proposed Biological Target & Experimental Workflow

Based on extensive literature on nicotinamide derivatives with antifungal properties, the primary hypothesized target is Succinate Dehydrogenase (SDH) , a critical enzyme in the mitochondrial respiratory chain.[1] Inhibition of SDH disrupts fungal energy production, leading to cell death.

The proposed experimental workflow follows a logical cascade from broad primary screening to specific mechanism-of-action studies.

Caption: A tiered workflow for the SAR study of this compound.

Detailed Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-2-chloronicotinamide Analogs

Principle: This protocol describes a standard and robust method for synthesizing amide libraries from a common carboxylic acid precursor. The reaction involves the activation of 2-chloronicotinic acid to form an acyl chloride, which readily reacts with a primary amine to form the desired amide product.

Materials:

-

2-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Appropriate primary amine (e.g., cyclohexylamine, cyclopentylamine, aniline)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask under a nitrogen atmosphere, suspend 2-chloronicotinic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.

-

Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate, which is necessary for efficient amide bond formation with the amine. Refluxing ensures the reaction goes to completion.

-

-

Amide Formation:

-

Cool the acyl chloride solution to 0 °C.

-

In a separate flask, dissolve the desired primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC.

-

Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing protonation of the primary amine and driving the reaction forward.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HCl), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide analog.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

Principle: This assay determines the concentration of a compound required to inhibit the growth of a fungus. It is a robust primary screen to identify compounds with antifungal activity. The method is adapted from established fungicidal screening protocols.[1][5]

Materials:

-

Fungal strain (e.g., Botrytis cinerea, Aspergillus flavus)

-

Potato Dextrose Agar (PDA)

-

Sterile petri dishes (90 mm)

-

Stock solutions of test compounds in DMSO (e.g., 10 mg/mL)

-

Sterile cork borer (5 mm diameter)

-

Incubator set to 25 °C

-

Digital calipers

Procedure:

-

Media Preparation:

-

Prepare PDA according to the manufacturer's instructions and autoclave.

-

Allow the agar to cool to approximately 50-55 °C in a water bath.

-

Causality: Cooling the agar prevents degradation of heat-labile test compounds and allows for even mixing without premature solidification.

-

-

Compound Incorporation:

-

Add the appropriate volume of the compound stock solution in DMSO to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, 1.56 µg/mL). Ensure the final DMSO concentration is constant across all plates and does not exceed 1% (v/v), which is generally non-toxic to fungi.

-

Include a solvent control (DMSO only) and a positive control (a known fungicide like boscalid).[1]

-

Swirl gently to mix and pour the agar into sterile petri dishes. Allow to solidify.

-

-

Inoculation:

-

Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the fungus.

-

Place the plug, mycelium-side down, in the center of each prepared petri dish.

-

-

Incubation and Measurement:

-

Incubate the plates at 25 °C in the dark for 48-72 hours, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelium in the control group and T is the average diameter in the treated group.

-

Plot the inhibition percentage against the compound concentration and use a suitable regression analysis to determine the EC₅₀ (Effective Concentration for 50% inhibition) value.

-

Protocol 3: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

Principle: This assay directly measures the ability of a compound to inhibit the activity of the SDH enzyme, confirming the mechanism of action. The assay measures the reduction of a dye, which is coupled to the oxidation of succinate by the enzyme.

Materials:

-

Mitochondrial fraction isolated from the target fungus (or a commercially available SDH enzyme kit).

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.2.

-

Succinate (substrate)

-

2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)

-

Phenazine methosulfate (PMS) (electron carrier)

-

Test compounds dissolved in DMSO.

-

96-well microplate reader.

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound at various concentrations (final DMSO concentration ≤ 1%).

-

Mitochondrial protein extract (enzyme source).

-

-

Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Causality: This pre-incubation step ensures that any binding between the inhibitor and the enzyme reaches equilibrium before the reaction is initiated.

-

-

Reaction Initiation:

-

To each well, add a solution containing succinate, DCPIP, and PMS to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The rate of DCPIP reduction is proportional to SDH activity.

-

Causality: Active SDH oxidizes succinate and transfers electrons through PMS to DCPIP, causing the blue DCPIP to become colorless. The rate of this color change is a direct measure of enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ (Inhibitor Concentration for 50% inhibition) value.

-

Data Presentation & Summary

To effectively build an SAR model, data must be organized systematically. The following table structure is recommended to summarize the findings.

| Compound ID | Region A (R¹) | Region C (R²) | EC₅₀ vs. B. cinerea (µM) | IC₅₀ vs. SDH (µM) |

| Parent | 2-Cl | cyclohexyl | [Data] | [Data] |

| A-1 | 2-F | cyclohexyl | [Data] | [Data] |

| A-2 | 2-CH₃ | cyclohexyl | [Data] | [Data] |

| C-1 | 2-Cl | cyclopentyl | [Data] | [Data] |

| C-2 | 2-Cl | phenyl | [Data] | [Data] |

| ... | ... | ... | ... | ... |

Conclusion and Future Directions

This guide provides a foundational strategy for a comprehensive SAR investigation of this compound. By systematically modifying the three core regions of the molecule and evaluating the resulting analogs through a tiered biological screening process, researchers can efficiently map the chemical space required for potent antifungal activity. The initial results from this proposed study will illuminate critical SAR trends, such as the optimal electronics for the pyridine ring and the ideal steric and lipophilic properties of the N-substituent. These findings will serve as the cornerstone for designing second-generation compounds with enhanced potency, selectivity, and improved physicochemical properties, ultimately paving the way for the development of a novel class of fungicides.

References

- 1. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-chloro-N-cyclopentylnicotinamide | 57841-73-3 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

discovery of 2-chloro-N-cyclohexylnicotinamide derivatives

An In-Depth Technical Guide to the Discovery of 2-Chloro-N-Cyclohexylnicotinamide Derivatives as Novel Bioactive Agents

Abstract

The nicotinamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents with a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the discovery process for a specific class of these compounds: this compound derivatives. From the strategic rationale behind their design to detailed synthetic protocols, biological evaluation cascades, and structure-activity relationship (SAR) analysis, this document serves as a field-proven guide for researchers, scientists, and drug development professionals. We will explore the causal reasoning behind experimental choices, present self-validating protocols for key assays, and ground all claims in authoritative scientific literature.

Introduction: The Rationale for Nicotinamide Derivatization

Nicotinamide, or Vitamin B3, is a fundamental biological molecule, but its true power in drug discovery lies in its role as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby enabling the development of a wide array of bioactive compounds. Derivatives of nicotinamide have demonstrated significant potential as anticancer, antifungal, anti-inflammatory, and enzyme-inhibiting agents.[2][3][4]

The strategic focus on This compound is deliberate and rooted in established medicinal chemistry principles:

-

The 2-Chloro Substituent: The introduction of a chlorine atom at the 2-position of the pyridine ring significantly alters the electronic properties of the scaffold.[5] This electron-withdrawing group can modulate the pKa of the pyridine nitrogen and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a biological target's binding pocket. Furthermore, halogenation can enhance metabolic stability and improve membrane permeability, key pharmacokinetic properties.[5]

-